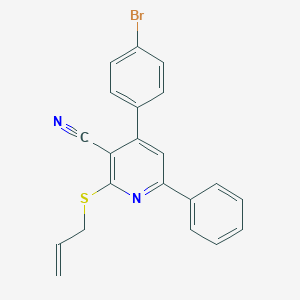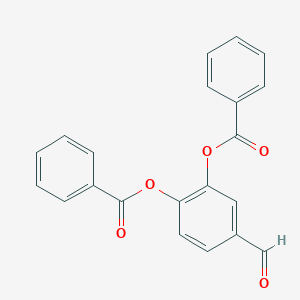![molecular formula C23H27N7O7 B390867 1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B390867.png)
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE typically involves a multi-step process:
-
Formation of the Hydrazone: : The initial step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solution with a catalytic amount of hydrochloric acid .
-
Coupling Reaction: : The hydrazone intermediate is then coupled with a nitro-substituted benzaldehyde under basic conditions to form the desired product. Common bases used in this step include sodium hydroxide or potassium carbonate.
-
Final Assembly: : The final step involves the introduction of the piperidinecarboxamide moiety. This is typically achieved through a nucleophilic substitution reaction, where the diethylamine group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The hydrazone linkage can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Oxidation: Formation of azo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various analytes due to its chromogenic properties.
作用機序
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple nitro groups and the hydrazone linkage can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler analog used primarily in analytical chemistry for the detection of carbonyl compounds.
4-Nitrobenzaldehyde: A precursor in the synthesis of various nitro-substituted aromatic compounds.
N,N-Diethyl-3-piperidinecarboxamide:
Uniqueness
1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE stands out due to its combination of multiple functional groups, which confer unique reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
特性
分子式 |
C23H27N7O7 |
|---|---|
分子量 |
513.5g/mol |
IUPAC名 |
1-[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-nitrophenyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H27N7O7/c1-3-26(4-2)23(31)16-6-5-11-27(15-16)21-10-8-18(28(32)33)12-17(21)14-24-25-20-9-7-19(29(34)35)13-22(20)30(36)37/h7-10,12-14,16,25H,3-6,11,15H2,1-2H3/b24-14+ |
InChIキー |
YSNPCMFNCVYWKI-ZVHZXABRSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
異性体SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-nitro-5-(4-iodophenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B390785.png)
![2-(2-methylphenoxy)-N-(3-(2-methylphenoxy)-5-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B390787.png)


![(5E)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390796.png)


![Heptyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390803.png)
![Hexyl 2-{4-[(hexyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390804.png)
![2-(3-chloro-4-methylphenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B390805.png)
![Nonyl 2-{4-[(nonyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390807.png)
![N-(1-[(benzylsulfanyl)methyl]-2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-3,5-bisnitrobenzamide](/img/structure/B390808.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B390811.png)
